molecular formula C16H27N B1265797 4-Decylaniline CAS No. 37529-30-9

4-Decylaniline

Cat. No.: B1265797
CAS No.: 37529-30-9
M. Wt: 233.39 g/mol
InChI Key: WGENWPANMZLPIH-UHFFFAOYSA-N
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Description

4-Decylaniline (4-DA) is an aromatic amine that is widely used as a reagent in organic synthesis and as a starting material in the production of various industrial products. It is also an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-DA is a colorless, volatile liquid with a pungent odor and a boiling point of 166 °C. It is soluble in organic solvents and slightly soluble in water. The chemical formula of 4-DA is C10H19N.

Scientific Research Applications

Enzyme Inhibition and Stereospecificity Studies

4-Decylaniline has been studied for its role in enzyme inhibition, specifically in the context of peroxidase action. It was found to inhibit the enzyme activity, particularly in higher homologous series. This inhibition effect provides insights into the stereospecificity of enzyme reactions and contributes to our understanding of biochemical processes (Baker & Saunders, 1975).

Plasticization of Poly(Ethyl Acrylate) Ionomer

Research has also explored the use of this compound (4DA) in the plasticization of poly(ethyl acrylate) ionomers. It was discovered that 4DA can modify the glass transitions in the ionomer, suggesting its utility in creating materials with adjustable physical properties. This application is significant in the field of material science, especially for developing new polymers with desired mechanical properties (Tong & Bazuin, 1992).

Use in Antimicrobial Agents

A study on N-Benzylanilines, closely related to this compound, demonstrated their potential as fatty acid synthesis inhibitors, particularly against biofilm-related Methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests that compounds structurally similar to this compound could be promising in the development of new antimicrobial drugs, especially against resistant bacterial strains (Zhang et al., 2019).

Mutagenicity Studies

This compound and its derivatives have also been investigated in the context of mutagenicity. Studies on similar compounds, such as 4-butylaniline, have shown their potential to induce genetic effects in mice, which could have implications for understanding the genetic toxicity of these types of chemicals (Kim et al., 2019).

Safety and Hazards

4-Decylaniline should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . It is not known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility .

Biochemical Analysis

Biochemical Properties

4-Decylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze the amination or deamination processes. The interaction of this compound with these enzymes can lead to the formation of different metabolites, which can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in the metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. This binding can result in changes in the enzyme’s activity, affecting the overall biochemical pathway. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of different metabolites. These metabolites can have varying effects on cellular processes, depending on their stability and reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or deaminated products. These metabolites can further participate in other biochemical reactions, influencing the overall metabolic flux. The interaction of this compound with cofactors and other enzymes can also affect the levels of specific metabolites, thereby modulating the metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its participation in biochemical processes .

Properties

IUPAC Name

4-decylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENWPANMZLPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022287
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-30-9
Record name 4-Decylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-DECYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of 4-(1-decenyl)nitrobenzene (12.2 g), acetic acid (120 ml) and palladium black (0.84 g) was hydrogenated at room temperature and at 3-4 atm for 12 hours. The catalyst was changed and the reaction was continued under the same conditions for 12 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 10.9 g of 4-decylaniline.
Name
4-(1-decenyl)nitrobenzene
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-decylaniline interact with poly(methyl methacrylate-co-methacrylic acid) ionomers?

A1: this compound (4DA) acts as a plasticizer for poly(methyl methacrylate-co-methacrylic acid) ionomers, influencing their dynamic mechanical properties. Research suggests that 4DA interacts with the ionomer through hydrogen bonding between its aniline group and the carbonyl groups of the polymer. [] This interaction leads to the formation of 4DA clusters within the polymer matrix, effectively plasticizing the material and lowering its glass transition temperature (Tg). []

Q2: How does the plasticizing effect of this compound compare to other plasticizers in poly(methyl methacrylate-co-methacrylic acid) ionomers?

A2: Studies comparing 4DA to glycerol (Gly) and dioctyl phthalate (DOP) found the plasticization effectiveness followed the order: Gly > 4DA > DOP. [] While Gly only decreased the Tg, 4DA induced a second glass transition, indicating the formation of distinct 4DA-rich phases within the polymer. This suggests a more complex interaction mechanism for 4DA compared to Gly and DOP in this specific ionomer system. []

Q3: Does this compound exhibit similar plasticizing behavior with other polymers like poly(ethyl acrylate)?

A3: Research shows 4DA also plasticizes poly(ethyl acrylate) (PEA) ionomers, but with a different mechanism compared to poly(methyl methacrylate-co-methacrylic acid). In this case, 4DA interacts with both the ester groups of PEA and the ionic groups, leading to a homogeneous distribution within the material. [] This uniform plasticization depresses both the matrix and cluster Tg's, enhancing the material's flexibility. []

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